3-(3-Methoxy-4-propan-2-yloxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
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Description
3-(3-Methoxy-4-propan-2-yloxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Assessment
Oxadiazoles, including compounds related to 3-(3-Methoxy-4-propan-2-yloxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole, are recognized for their antimicrobial properties. For example, the synthesis of novel coumarins featuring 1,2,4-oxadiazole structures has shown high yields and demonstrated significant antibacterial and antifungal activities, highlighting their potential in pharmaceuticals and agrochemical products (Krishna et al., 2015).
Pharmacological Evaluation for Anticancer Activity
Compounds incorporating the 1,2,4-oxadiazole moiety have been evaluated for their potential in cancer treatment. A study on novel derivatives for toxicity assessment and tumor inhibition showed promising results in both computational and pharmacological evaluations, indicating these compounds' potential in cancer therapy (Faheem, 2018).
Anti-inflammatory and Analgesic Activities
Research into oxadiazole derivatives has also explored their use in anti-inflammatory and analgesic treatments. For instance, new oxadiazole derivatives were synthesized and showed significant anti-inflammatory, analgesic, and antimicrobial activities, suggesting their utility in developing new therapeutic agents (Ramaprasad et al., 2013).
Properties
IUPAC Name |
3-(3-methoxy-4-propan-2-yloxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-13(2)27-17-10-9-15(11-18(17)26-3)20-23-21(28-25-20)16-12-22-24-19(16)14-7-5-4-6-8-14/h4-11,13,16,19,22,24H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVUSMMVVUIBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NOC(=N2)C3CNNC3C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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